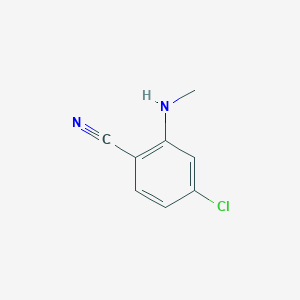
2',5'-DIMETHOXYBIPHENYL-3-CARBOXYLIC ACID
Overview
Description
2’,5’-Dimethoxy-[1,1’-biphenyl]-3-carboxylic acid is an organic compound belonging to the biphenyl family This compound features two methoxy groups attached to the biphenyl structure, along with a carboxylic acid group
Mechanism of Action
Target of Action
It’s known that similar compounds are often used in the suzuki–miyaura cross-coupling reaction , which suggests that its target could be the palladium catalyst used in this reaction .
Mode of Action
In the context of the Suzuki–Miyaura cross-coupling reaction, 2’,5’-Dimethoxy-[1,1’-biphenyl]-3-carboxylic acid may interact with the palladium catalyst. The reaction involves two main steps: oxidative addition and transmetalation
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction, in which 2’,5’-Dimethoxy-[1,1’-biphenyl]-3-carboxylic acid may play a role, is a key biochemical pathway in synthetic chemistry . It allows for the formation of carbon-carbon bonds, which is a fundamental process in the synthesis of various organic compounds .
Result of Action
Its potential role in the suzuki–miyaura cross-coupling reaction suggests that it may contribute to the formation of carbon-carbon bonds , a critical process in the synthesis of various organic compounds.
Biochemical Analysis
Biochemical Properties
2’,5’-Dimethoxy-[1,1’-biphenyl]-3-carboxylic acid plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . The nature of these interactions often involves the binding of the compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity.
Cellular Effects
The effects of 2’,5’-Dimethoxy-[1,1’-biphenyl]-3-carboxylic acid on cells are diverse and depend on the cell type and context. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is involved in cell growth and differentiation . Additionally, 2’,5’-Dimethoxy-[1,1’-biphenyl]-3-carboxylic acid can affect the expression of genes related to oxidative stress and inflammation, thereby impacting cellular homeostasis.
Molecular Mechanism
At the molecular level, 2’,5’-Dimethoxy-[1,1’-biphenyl]-3-carboxylic acid exerts its effects through various mechanisms. One key mechanism involves the binding of the compound to specific biomolecules, such as enzymes or receptors, leading to changes in their activity. For instance, the compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate access . Additionally, 2’,5’-Dimethoxy-[1,1’-biphenyl]-3-carboxylic acid can influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2’,5’-Dimethoxy-[1,1’-biphenyl]-3-carboxylic acid can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to 2’,5’-Dimethoxy-[1,1’-biphenyl]-3-carboxylic acid has been associated with changes in cellular metabolism and function, highlighting the importance of considering temporal effects in experimental designs.
Dosage Effects in Animal Models
The effects of 2’,5’-Dimethoxy-[1,1’-biphenyl]-3-carboxylic acid vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as antioxidant activity and protection against oxidative stress . At higher doses, it can induce toxic effects, including liver damage and disruption of metabolic processes . These dosage-dependent effects underscore the importance of careful dose optimization in preclinical studies to balance efficacy and safety.
Metabolic Pathways
2’,5’-Dimethoxy-[1,1’-biphenyl]-3-carboxylic acid is involved in several metabolic pathways. It is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further participate in biochemical reactions, influencing metabolic flux and the levels of key metabolites. The compound’s involvement in metabolic pathways highlights its potential impact on overall cellular metabolism and energy balance.
Transport and Distribution
The transport and distribution of 2’,5’-Dimethoxy-[1,1’-biphenyl]-3-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. For example, the compound can be transported across cell membranes by organic anion transporters, facilitating its uptake into cells . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. These transport and distribution mechanisms are crucial for understanding the compound’s bioavailability and therapeutic potential.
Subcellular Localization
The subcellular localization of 2’,5’-Dimethoxy-[1,1’-biphenyl]-3-carboxylic acid can affect its activity and function. The compound has been found to localize in various cellular compartments, including the cytoplasm and mitochondria . This localization is often directed by specific targeting signals or post-translational modifications that guide the compound to its site of action. Understanding the subcellular localization of 2’,5’-Dimethoxy-[1,1’-biphenyl]-3-carboxylic acid is essential for elucidating its precise mechanisms of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,5’-Dimethoxy-[1,1’-biphenyl]-3-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with commercially available fluoroarenes.
Nucleophilic Aromatic Substitution: Sodium methoxide is used to perform nucleophilic aromatic substitution on the fluoroarenes, resulting in the formation of methoxylated products.
Suzuki Coupling: Selected mono- and dimethoxy haloarenes undergo Suzuki coupling with chlorinated phenylboronic acids to yield the desired biphenyl derivatives.
Industrial Production Methods
The use of palladium-catalyzed coupling reactions, such as the Suzuki-Miyaura coupling, is common in industrial settings due to their efficiency and high yields .
Chemical Reactions Analysis
Types of Reactions
2’,5’-Dimethoxy-[1,1’-biphenyl]-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Converts the methoxy groups to hydroxyl groups or quinones.
Substitution: Nucleophilic aromatic substitution reactions can introduce different substituents on the biphenyl ring.
Coupling Reactions: Suzuki-Miyaura coupling is a prominent reaction for forming biphenyl derivatives.
Common Reagents and Conditions
Oxidation: Acidic conditions and oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Coupling: Palladium catalysts and bases like potassium carbonate for Suzuki-Miyaura coupling.
Major Products
Scientific Research Applications
2’,5’-Dimethoxy-[1,1’-biphenyl]-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Potential use in studying enzyme interactions and metabolic pathways involving biphenyl compounds.
Medicine: Investigated for its potential therapeutic properties and interactions with biological targets.
Industry: Utilized in the production of advanced materials and as intermediates in chemical manufacturing.
Comparison with Similar Compounds
Similar Compounds
- 3,3’-Dichloro-2,5-dimethoxy-1,1’-biphenyl
- 3’,5-Dichloro-2,3-dimethoxy-1,1’-biphenyl
- 2,5-Dimethoxy-4-ethylamphetamine
Uniqueness
2’,5’-Dimethoxy-[1,1’-biphenyl]-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its combination of methoxy and carboxylic acid groups makes it a versatile compound for various chemical transformations and applications .
Properties
IUPAC Name |
3-(2,5-dimethoxyphenyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O4/c1-18-12-6-7-14(19-2)13(9-12)10-4-3-5-11(8-10)15(16)17/h3-9H,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVBASHCIGVYJPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=CC(=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00680725 | |
| Record name | 2',5'-Dimethoxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00680725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
925909-06-4 | |
| Record name | 2',5'-Dimethoxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00680725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-imine](/img/structure/B1454490.png)
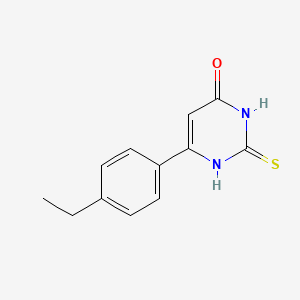
![[1-(Methylamino)-4-phenylcyclohexyl]methanol](/img/structure/B1454495.png)
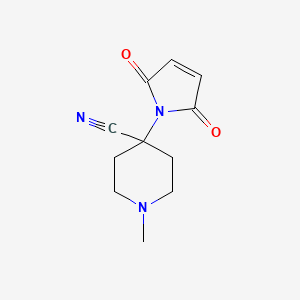
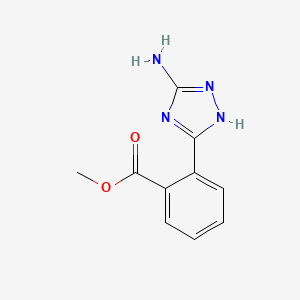

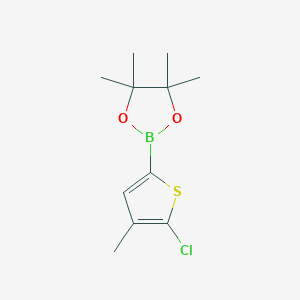
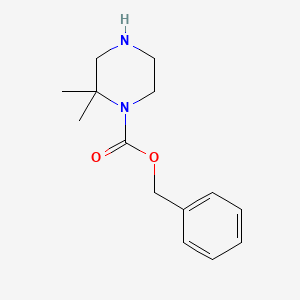

![3'-Chloro-4'-methyl-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1454505.png)
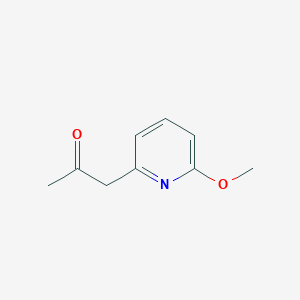
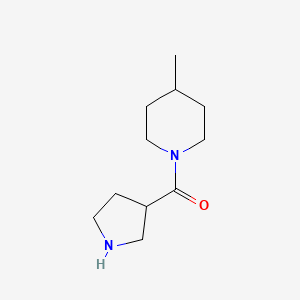
![[3-Chloro-4-(3-methylpiperidin-1-yl)phenyl]methanamine](/img/structure/B1454511.png)
